N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide
Brand Name: Vulcanchem
CAS No.: 887833-64-9
VCID: VC5114287
InChI: InChI=1S/C10H22N4O/c1-13(2)6-5-12-10(15)9-14-7-3-11-4-8-14/h11H,3-9H2,1-2H3,(H,12,15)
SMILES: CN(C)CCNC(=O)CN1CCNCC1
Molecular Formula: C10H22N4O
Molecular Weight: 214.313

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide

CAS No.: 887833-64-9

Cat. No.: VC5114287

Molecular Formula: C10H22N4O

Molecular Weight: 214.313

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide - 887833-64-9

Specification

CAS No. 887833-64-9
Molecular Formula C10H22N4O
Molecular Weight 214.313
IUPAC Name N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide
Standard InChI InChI=1S/C10H22N4O/c1-13(2)6-5-12-10(15)9-14-7-3-11-4-8-14/h11H,3-9H2,1-2H3,(H,12,15)
Standard InChI Key CCNQJRWGVWUMCY-UHFFFAOYSA-N
SMILES CN(C)CCNC(=O)CN1CCNCC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[2-(Dimethylamino)ethyl]-2-(piperazin-1-yl)acetamide consists of a central acetamide backbone substituted with two functional groups:

  • A piperazin-1-yl group at the second carbon position.

  • A 2-(dimethylamino)ethyl group attached to the nitrogen of the acetamide moiety.

The compound’s IUPAC name reflects this structure, emphasizing the dimethylaminoethyl and piperazine substituents. Its molecular formula (C₁₀H₂₂N₄O) corresponds to a monoisotopic mass of 214.1793 Da .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of N-[2-(dimethylamino)ethyl]-2-(piperazin-1-yl)acetamide likely follows methods analogous to reported piperazine-acetamide derivatives :

  • Alkylation of Piperazine: Reacting piperazine with chloroacetamide derivatives under basic conditions.

  • Condensation Reactions: Coupling preformed dimethylaminoethylamine with piperazine-containing acyl chlorides.

A study on structurally related antiallergy agents utilized N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, synthesized via carbodiimide-mediated couplings . While yields and reaction conditions for the target compound are unspecified, similar protocols typically achieve yields of 70–90% .

Physical and Chemical Properties

Key properties include:

PropertyValueSource
AppearanceWhite solid powder
SolubilityWater, ethanol, methanol, ether
Boiling Point (predicted)384.2±37.0°C
Density (predicted)1.018±0.06 g/cm³
pKa (predicted)15.72±0.46

The compound is classified as an irritant, necessitating standard laboratory precautions .

Analytical and Computational Insights

Chromatographic and Spectroscopic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity analysis. A study on related compounds used Waters Alliance 2795 systems with mass detection, achieving resolution of <2.0 RSD for piperazine derivatives .

Molecular Docking and QSAR

Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing substituents on the piperazine ring enhance receptor binding . Docking simulations of analogs revealed interactions with histamine H₁ receptors via hydrogen bonding and hydrophobic contacts .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For example, alkylation or sulfonylation of the piperazine nitrogen generates derivatives with enhanced potency .

Material Science Applications

Piperazine-acetamide derivatives have been explored for latent fingerprint detection due to their adhesive properties and low dust interference . Compound 6c from a related series showed superior performance in forensic applications .

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